molecular formula C9H10O4 B2452585 4-Methoxyphenyl methyl carbonate CAS No. 22159-41-7

4-Methoxyphenyl methyl carbonate

Cat. No. B2452585
CAS RN: 22159-41-7
M. Wt: 182.175
InChI Key: WVFWYIGNFFDRRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a chalcone crystal (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (CLPMP) was synthesized and characterized by single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy . Another study reported the synthesis of a hybrid compound of chalcone-salicylate using a linker mode approach under reflux condition .


Molecular Structure Analysis

The molecular structure of “4-Methoxyphenyl methyl carbinol” is available as a 2D Mol file or as a computed 3D SD file . The crystallographic data show that at room temperature, CLPMP has a monoclinic structure with P21/c space group, and four molecules per unit cell .

Scientific Research Applications

1. Fragrance Material in Cosmetics

(McGinty et al., 2012) discuss the use of (4-methoxyphenyl)methyl isobutyrate, a related ester of 4-methoxyphenyl methyl carbonate, as a fragrance ingredient. It's part of the Aryl Alkyl Alcohol Simple Acid Esters group used in cosmetics.

2. Synthesis of Antibacterial and Analgesic Compounds

Osarodion (2022) and Osarodion (2023) describe the synthesis of compounds derived from N-(3-methoxyphenyl)-methyl dithiocarbamic acid, showing significant antibacterial and analgesic activities (Osarodion, 2022)(Osarodion, 2023).

3. Intermediate in Pharmaceutical Synthesis

Yadav and Salunke (2013) discuss the use of dimethyl carbonate in the methylation of 2-naphthol, an important step in producing naproxen, a non-steroidal anti-inflammatory drug (Yadav & Salunke, 2013).

4. Synthesis of Organic Compounds

Zhou Shu-jin (2015) and Lou Hong-xiang (2012) describe the synthesis of 4-methoxyphenol and methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, respectively, using methods that involve methyl carbonates (Zhou, 2015)(Lou, 2012).

5. Physical and Electrolytic Properties

Nambu et al. (2013) researched the effect of a methoxy group on physical and electrolytic properties, important for applications in materials science and electrochemistry (Nambu et al., 2013).

6. Electrolytes for Li-ion Batteries

Gu et al. (2000) identify 2-Methoxyethyl (methyl) carbonate as a useful solvent for Li-ion batteries, demonstrating its utility in the field of energy storage (Gu et al., 2000).

properties

IUPAC Name

(4-methoxyphenyl) methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-11-7-3-5-8(6-4-7)13-9(10)12-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFWYIGNFFDRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl methyl carbonate

Citations

For This Compound
3
Citations
Z Qiu, CJ Li - Chemical Reviews, 2020 - ACS Publications
Employing phenols and phenol derivatives as electrophiles for cross-coupling reactions has numerous advantages over commonly used aryl halides in terms of environmental-…
Number of citations: 165 pubs.acs.org
HJ Shirley - 2015 - qmro.qmul.ac.uk
Phorbaketal A (I) and phorone A (II) are members of a growing family of biologically active sesterterpenoid natural products, derived from marine sponges. These compounds possess …
Number of citations: 3 qmro.qmul.ac.uk
Y Yamazaki, K Kakuma, Y Du, S Saito - Tetrahedron, 2010 - Elsevier
We introduced here a new one-pot, general procedure for the preparation of dialkyl carbonates from alcohols in a straightforward fashion under 1 atm pressure of CO 2 using Cs 2 CO 3 …
Number of citations: 34 www.sciencedirect.com

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